5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound that features a benzothiazole moiety fused with a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable cycloheptanone derivative in the presence of a base, followed by cyclization to form the pyrrolone ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrobenzothiazole derivatives, and various substituted pyrrolone derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to modulate various physiological processes .
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties tailored to various applications .
Mechanism of Action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological macromolecules, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-2-one
- 5-Amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-cycloheptyl-2,3-dihydro-1H-pyrrol-3-one lies in its cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel materials and bioactive molecules with specific properties .
Properties
Molecular Formula |
C18H21N3OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-cycloheptyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3OS/c19-17-16(18-20-13-9-5-6-10-15(13)23-18)14(22)11-21(17)12-7-3-1-2-4-8-12/h5-6,9-10,12,19,22H,1-4,7-8,11H2 |
InChI Key |
CZQSPLHNHYTVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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